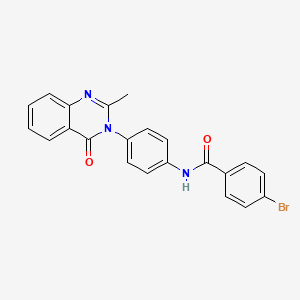

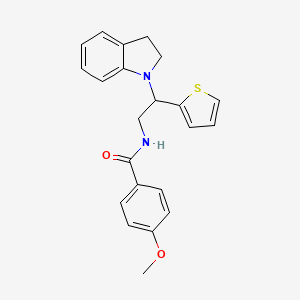

![molecular formula C19H20N2O6 B2536423 Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoate CAS No. 681844-54-2](/img/structure/B2536423.png)

Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

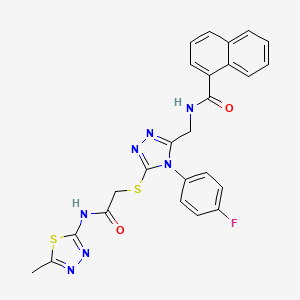

This compound is an ester formed from a propanoic acid derivative and an amide. The presence of both methoxyphenyl and nitrophenyl groups suggests that it may have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the ester functional group (-COO-) linking a 4-methoxyphenylpropanoic acid moiety and a 4-nitrophenylformamide moiety. The presence of the nitro group (-NO2) and the methoxy group (-OCH3) on the phenyl rings could have significant effects on the compound’s chemical behavior .Chemical Reactions Analysis

The chemical reactions of this compound could be quite diverse, given the presence of several functional groups. The ester group could undergo hydrolysis, transesterification, or other reactions typical of esters. The amide group could participate in reactions specific to amides or to the nitro group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups (ester, amide, nitro) would likely make it more polar and potentially increase its solubility in polar solvents .Scientific Research Applications

Polymer-supported Catalytic Systems

Poly(3,4-ethylenedioxythiophene) has been utilized to immobilize both metal particle catalysts and reagents on a polymer film, demonstrating catalytic activity in various reactions such as the hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride. This system exemplifies a novel approach for creating efficient and reusable catalysts in organic synthesis and energy conversion applications (Sivakumar & Phani, 2011).

Reductive Monoalkylation

The reductive monoalkylation of nitro aryls, including ethyl (4-methoxy-3-nitrophenyl) acetate, has been studied, revealing the potential for creating secondary amines through a one-pot process. This method provides a strategic approach for the synthesis of benzyl amino aryls, offering a pathway for the development of new compounds in medicinal chemistry and organic synthesis (Sydnes, Kuse, & Isobe, 2008).

Crystal Packing Interactions

The analysis of crystal packing in certain derivatives has highlighted the significance of N⋯π and O⋯π interactions over traditional hydrogen bonding. This insight is crucial for understanding molecular assembly and designing materials with specific properties (Zhang, Wu, & Zhang, 2011).

Nonlinear Optical (NLO) Properties

Investigations into the NLO properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate derivatives using density functional theory have shown these compounds to be promising candidates for NLO materials. This research opens avenues for the development of advanced optical materials with applications in telecommunications and information processing (Kiven et al., 2023).

Pharmaceutical Compound Polymorphism

The study of polymorphic forms of pharmaceutical compounds, including ethyl derivatives, emphasizes the importance of understanding solid-state properties for drug formulation and stability. Such research aids in the optimization of pharmaceuticals, ensuring efficacy and safety (Vogt et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O6/c1-3-27-18(22)12-17(13-6-10-16(26-2)11-7-13)20-19(23)14-4-8-15(9-5-14)21(24)25/h4-11,17H,3,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNUVWUIWNTGDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B2536343.png)

![ethyl (1-methyl-2,4-dioxo-8-phenyl-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B2536347.png)

![3,4-Diethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2536351.png)

![2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one](/img/structure/B2536356.png)

![4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2536361.png)